molecular formula C12H16O3 B13520171 4-(4-(Methoxymethyl)phenyl)butanoic acid

4-(4-(Methoxymethyl)phenyl)butanoic acid

Cat. No.: B13520171
M. Wt: 208.25 g/mol
InChI Key: REVBCXZHFPSKSR-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • The synthetic route involves the reaction of methyl p-boronobenzoate (also known as 4-methoxybenzoborate ) with appropriate reagents.
    • Here’s a step-by-step procedure:
  • Chemical Reactions Analysis

    • This compound can undergo various reactions, including oxidation , reduction , and substitution .
    • Common reagents include sodium hydroxide , hydrochloric acid , and other organic reagents.
    • The major products formed depend on the specific reaction conditions.
  • Scientific Research Applications

    • Chemistry : Used as an intermediate in organic synthesis.
    • Biology : Investigated for its potential biological activities.
    • Medicine : Relevant in drug development and research.
    • Industry : May find applications in the production of pharmaceuticals and fine chemicals.
  • Mechanism of Action

    • The exact mechanism by which this compound exerts its effects depends on its specific application.
    • It likely interacts with molecular targets or pathways relevant to its intended purpose.
  • Comparison with Similar Compounds

    • While I don’t have a direct list of similar compounds, you can compare it with related boronic acids or esters.
    • Its uniqueness lies in the combination of its methoxymethyl group and butanoic acid backbone.

    Remember that this compound’s applications and properties may vary based on specific research contexts.

    Biological Activity

    4-(4-(Methoxymethyl)phenyl)butanoic acid, a compound with potential therapeutic applications, is garnering attention in scientific research due to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and various research findings that highlight its potential in medicinal chemistry.

    Chemical Structure and Synthesis

    The compound's structure consists of a butanoic acid backbone with a methoxymethyl-substituted phenyl group. The synthesis typically involves multi-step organic reactions:

    • Formation of Intermediate : Reaction of 4-(methoxymethyl)benzaldehyde with an amine to create a Schiff base.
    • Reduction : The Schiff base is reduced using sodium borohydride.
    • Addition of Butanoic Acid : The resulting amine reacts with butanoic acid under acidic conditions.
    • Hydrochloride Formation : Hydrochloric acid is added to form the hydrochloride salt.

    The biological activity of this compound is attributed to its interaction with specific molecular targets, particularly in the central nervous system (CNS). The amino group can form hydrogen bonds with biological molecules, while the hydrophobic phenyl and methoxymethyl groups enhance its binding affinity to receptors and enzymes.

    Antioxidant Properties

    Research indicates that compounds similar to this compound exhibit significant antioxidant activity. They can donate electrons or hydrogen atoms to neutralize free radicals, thereby preventing oxidative stress in cells .

    Anti-inflammatory Effects

    Studies have shown that derivatives of this compound can inhibit pro-inflammatory cytokines and reduce inflammation in various models. For example, it has been noted that certain analogs can block the production of nitric oxide (NO) and inhibit the expression of inflammatory markers such as iNOS and COX-2 in LPS-stimulated cells .

    Neuroprotective Potential

    Given its structural similarity to known GABAergic compounds, this compound may influence GABA transporters, particularly mGAT4. Targeting this transporter could provide therapeutic benefits for neurological disorders by modulating GABAergic transmission without significant side effects seen with other GABA reuptake inhibitors .

    Research Findings and Case Studies

    StudyFindings
    Investigated the synthesis and potential biological activity, highlighting its role as a building block in drug development.
    Explored the interaction of similar compounds with GABA transporters, suggesting potential for treating neurological conditions.
    Demonstrated antioxidant properties through electron donation mechanisms, relevant for preventing oxidative damage in cells.
    Showed anti-inflammatory effects by inhibiting key inflammatory pathways in cellular models.

    Properties

    Molecular Formula

    C12H16O3

    Molecular Weight

    208.25 g/mol

    IUPAC Name

    4-[4-(methoxymethyl)phenyl]butanoic acid

    InChI

    InChI=1S/C12H16O3/c1-15-9-11-7-5-10(6-8-11)3-2-4-12(13)14/h5-8H,2-4,9H2,1H3,(H,13,14)

    InChI Key

    REVBCXZHFPSKSR-UHFFFAOYSA-N

    Canonical SMILES

    COCC1=CC=C(C=C1)CCCC(=O)O

    Origin of Product

    United States

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